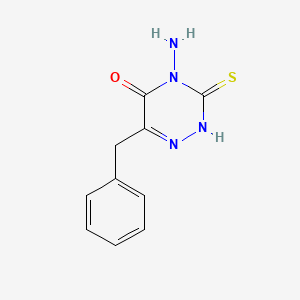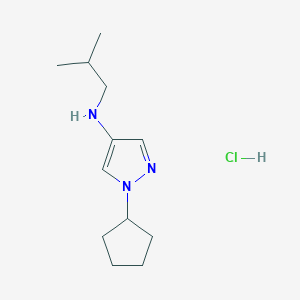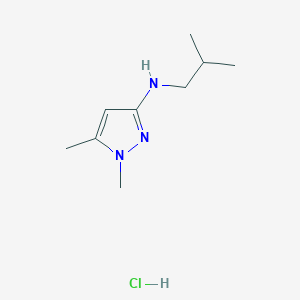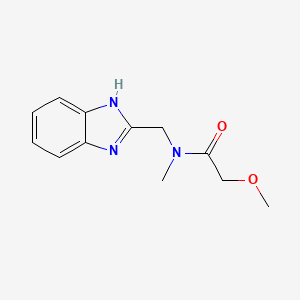
4-Hydroxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a hydroxyl group at the 4-position and a carbohydrazide group at the 3-position. This compound has garnered significant interest due to its potential biological activities, particularly its anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3-carbohydrazide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carbohydrazide derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include quinoline-3-carbohydrazide derivatives.
- Reduction products include amine derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
4-Hydroxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an anti-HIV agent, inhibiting the activity of HIV-1 integrase.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-3-carbohydrazide involves its interaction with molecular targets such as HIV-1 integrase. The compound binds to the active site of the enzyme, chelating the magnesium ions required for the enzyme’s activity. This inhibits the integration of viral DNA into the host genome, thereby preventing viral replication .
Comparison with Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- Quinoline-3-carbohydrazide
- 4-Hydroxy-2-quinolone
Comparison: 4-Hydroxyquinoline-3-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxyquinoline-3-carboxylic acid, the carbohydrazide derivative exhibits enhanced anti-HIV activity. Quinoline-3-carbohydrazide lacks the hydroxyl group, which affects its chemical properties and biological activity. 4-Hydroxy-2-quinolone, on the other hand, has a different substitution pattern on the quinoline ring, leading to different reactivity and applications .
Properties
CAS No. |
103264-46-6 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-12-8-4-2-1-3-6(8)9(7)14/h1-5H,11H2,(H,12,14)(H,13,15) |
InChI Key |
HRSSZDFUJXRIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12215586.png)
![3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B12215605.png)
![3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B12215609.png)
![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12215614.png)



![Methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12215639.png)


![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12215645.png)
![6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215651.png)
![3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate](/img/structure/B12215653.png)
![N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B12215660.png)
